molecular formula C13H16N2O B2985510 6-methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS No. 1253640-41-3

6-methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B2985510
CAS No.: 1253640-41-3
M. Wt: 216.284
InChI Key: WCXJOWOZMZUUGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a novel synthetic compound belonging to the hydrogenated pyrido[4,3-b]indole chemical class, provided for research and development purposes. This structural class has been identified in scientific literature as a source of potential neuroprotective agents . Derivatives of hydrogenated pyrido[4,3-b]indoles have demonstrated significant activity in biological models, showing an ability to modulate glutamate-dependent calcium ion uptake in synaptosomes from the cerebral cortex, a key mechanism relevant to excitotoxicity and neuronal signaling . The presence of a methoxy substituent on the indole ring system is a common feature in pharmacologically active molecules within this family, which are frequently investigated as antagonists for various serotonin receptors (e.g., 5-HT6) and for their potential application in treating neurodegenerative and cognitive disorders . Research into these compounds covers a broad range of neurological conditions, including but not limited to Alzheimer's disease, cognitive deficits, stroke, brain injury, and psychiatric diseases such as anxiety and depression . This compound is intended for in-vitro research use only and is strictly not intended for diagnostic, therapeutic, or any human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

6-methoxy-2-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-15-7-6-11-10(8-15)9-4-3-5-12(16-2)13(9)14-11/h3-5,14H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXJOWOZMZUUGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C3=C(N2)C(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1253640-41-3
Record name 6-methoxy-2-methyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves the Fischer indole cyclization reaction. This method uses phenylhydrazine derivatives and ketones under acidic conditions to form the indole ring. For instance, the reaction of 4-methoxyphenylhydrazine hydrochloride with a suitable ketone in the presence of glacial acetic acid and concentrated hydrochloric acid can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the Fischer indole cyclization process to maximize yield and purity. This could include using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the tetrahydroindole to an indole derivative.

    Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 6-methoxy-2-methylindole, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

6-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a heterocyclic compound that belongs to the indole family. It has a unique structure featuring a methoxy group at the 6th position and a tetrahydro-1H-pyrido[4,3-b]indole core. It is of interest in scientific research because of its potential biological activities and uses in medicinal chemistry. The molecular formula is C13H16N2O, with a molecular weight of approximately 202.26 g/mol.

Comparison with Related Compounds

Compound NameStructural FeaturesUnique Properties
6-Methoxy-1H-indoleLacks tetrahydro structureSimpler structure with different reactivity
6-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoleContains a methyl groupEnhanced biological activity compared to simpler indoles
6-Methoxy-2,3-dihydroquinolineDifferent bicyclic structureExhibits distinct reactivity patterns

The specific combination of substituents in 6-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole gives it distinct chemical and biological properties compared to other derivatives. It can modulate neurotransmitter systems and shows potential therapeutic effects, setting it apart from simpler indoles or other beta-carboline derivatives.

While the provided search results do not offer specific applications of this compound, they do provide information on the applications of indoles and related compounds in general.

One study describes the identification of the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core as a novel chemotype of potentiators . Another study analyzes the rational design strategy adopted by different research groups for the development of anti-neurodegenerative indole-based compounds . Certain modifications to the central indole core, such as oxidation or reduction, led to diminished BChE inhibition . Substitutions with indazole, quinoline, and 4-phenyltriazole resulted in reduced potency . Conversely, the β-naphthylalanine derivative exhibited greater BChE inhibition compared to its tryptophan analogue . Compound 3 exhibited minimal cytotoxic effects and demonstrated high permeability across the BBB .

Mechanism of Action

The mechanism of action of 6-methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like monoamine oxidase, affecting neurotransmitter levels in the brain . This inhibition can lead to potential antidepressant or anxiolytic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and chemical profiles of 6-methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole are influenced by substituent variations. Key analogues include:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities Reference
6-Methoxy-2-methyl (Target Compound) 6-OCH3, 2-CH3 C13H16N2O 216.28 Hypothesized CFTR modulation based on scaffold similarity; requires empirical validation
8-Methoxy-5-methyl (Compound 48) 8-OCH3, 5-CH3 C13H16N2O 216.28 Synthesized via HCl/dioxane deprotection; 81% yield
6-Methyl (CAS 350680-06-7) 6-CH3, 2-H C12H14N2 186.26 Industrial availability; potential intermediate for further functionalization
6-Fluoro-2-methyl (CAS 1060980-59-7) 6-F, 2-CH3 C12H13FN2 204.24 Enhanced lipophilicity; structural analog with halogen substitution
8-Methylsulfonyl (Compound 45k) 8-SO2CH3, 2-H C12H14N2O2S 250.31 Electron-withdrawing group; impacts receptor binding affinity
8-Bromo (CAS 5055-01-6) 8-Br, 2-CH3 C12H13BrN2 265.16 Bulky substituent; may hinder membrane permeability

Substituent Impact Analysis:

  • Position of Methoxy Group : 6-Methoxy (target compound) vs. 8-methoxy (Compound 48) influences electronic distribution and steric interactions. The 6-position may enhance π-stacking in aromatic binding pockets compared to the 8-position .
  • Halogen vs. Methoxy : 6-Fluoro substitution (CAS 1060980-59-7) increases electronegativity and metabolic stability but reduces hydrogen-bonding capacity compared to methoxy .

Biological Activity

6-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a heterocyclic compound belonging to the indole family. Its unique structure includes a methoxy group and a methyl group attached to the indole ring system. This compound has attracted significant attention in scientific research due to its diverse biological activities and potential therapeutic applications.

  • Molecular Formula : C13H16N2O
  • CAS Number : 1253640-41-3
  • IUPAC Name : 6-methoxy-2-methyl-1H-pyrido[4,3-b]indole

Biological Activities

The biological activities of this compound can be classified into several categories:

Anticancer Activity

Research indicates that indole derivatives exhibit significant anticancer properties. A study on related compounds demonstrated that they could inhibit cell growth across various cancer cell lines (NCI-60) with a notable correlation to the expression of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme involved in drug metabolism and detoxification .

CompoundIC50 (µM)Mechanism of Action
DPIQ0.51NQO1 inhibition
6-Methoxy Indole DerivativeVariesApoptosis induction

Antimicrobial Activity

Indole derivatives have shown promising antimicrobial effects. For instance, compounds similar to this compound have been evaluated for their activity against various pathogens. The compound's structure allows it to interact with microbial membranes and inhibit growth.

Anti-inflammatory Activity

The anti-inflammatory properties of indole derivatives are also noteworthy. Compounds derived from indoles have been shown to inhibit inflammatory pathways, potentially through the modulation of cytokine production and signaling pathways .

The biological activity of this compound is attributed to several biochemical mechanisms:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer progression and inflammation.
  • Modulation of Cell Signaling : It can alter signaling pathways that control cell proliferation and apoptosis.
  • Interaction with DNA : Some studies suggest that similar compounds can intercalate with DNA, disrupting replication and transcription processes.

Case Studies

Several studies have highlighted the pharmacological potential of indole derivatives:

  • Study on Anticancer Properties :
    • A study involving various indole derivatives showed that they possess significant growth inhibitory activity against multiple cancer cell lines. The results indicated a strong correlation between structure and activity .
  • Antimicrobial Efficacy :
    • Research demonstrated that certain indole derivatives exhibited potent antimicrobial activity against resistant strains of bacteria like MRSA (Methicillin-resistant Staphylococcus aureus) .

Q & A

Q. What analytical methods are used to confirm the identity and purity of 6-methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole?

  • Methodology :
    • Spectroscopic Techniques : Use 1^1H NMR , 13^13C NMR , and mass spectrometry to confirm molecular structure. Cross-reference spectral data with literature values (e.g., CAS No. 6208-60-2 and related derivatives in , and 13) .
    • Chromatography : Employ HPLC or GC-MS to assess purity. For example, column chromatography (silica gel) is used in purification steps () .
    • Elemental Analysis : Verify elemental composition (C, H, N) to confirm stoichiometry.

Q. What are the common synthetic routes for synthesizing this compound and its derivatives?

  • Methodology :
    • Fischer Indole Synthesis : React substituted aryl hydrazines with 4-piperidones under acidic conditions (e.g., HCl in dioxane). This method is classical but requires handling toxic aryl hydrazines () .
    • Alternative Cyclization : Use 3-chlorophenylimine-N-alkyl-4-piperidones with NaNH₂/KNH₂ in THF or dioxane to avoid aryl hydrazines () .
    • One-Pot Synthesis : Utilize PEG-400 as a solvent and catalyst at 110–120°C for efficient, catalyst-free reactions () .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced anti-tumor activity?

  • Methodology :
    • Key Modifications :
  • Introduce alkyl/aralkyl groups at the 2-position (e.g., methyl, cyclohexyl) to improve lipophilicity and membrane permeability () .
  • Add sulfonyl groups (e.g., ethylsulfonyl) at the 5-position to enhance receptor binding (e.g., CB1/CB2 agonism) and metabolic stability () .
    • Biological Evaluation :
  • Use MTT assays on cancer cell lines (e.g., Hela, A549) to screen for antiproliferative activity () .
  • Validate targets via kinase inhibition assays (e.g., c-Met) or receptor binding studies (e.g., 5-HT₆, H₁) () .

Q. How can researchers resolve contradictions in bioactivity data across different studies?

  • Methodology :
    • Orthogonal Assays : Cross-validate results using multiple assays (e.g., MTT, SRB, and clonogenic assays) to rule out false positives () .
    • Molecular Docking and Dynamics : Perform docking simulations (e.g., AutoDock Vina) to predict binding modes to targets like c-Met or CB1. Follow with MD simulations (e.g., GROMACS) to assess stability of ligand-receptor complexes over time () .
    • Species-Specific Testing : Compare activity in human vs. rodent cell lines to address interspecies variability () .

Q. What strategies optimize pharmacokinetic properties (e.g., solubility, CNS penetration) of derivatives?

  • Methodology :
    • LogP Adjustments : Introduce polar groups (e.g., sulfonyl, hydroxyl) to reduce hydrophobicity (logP ~4.9 in ) . For CNS-targeted agents, maintain moderate logP (~2–3) to balance blood-brain barrier penetration () .
    • Prodrug Design : Use ester or amide prodrugs to enhance solubility. For example, ethylsulfonyl derivatives show improved bioavailability () .
    • Metabolic Stability : Test derivatives in hepatic microsome assays to identify metabolic hotspots () .

Q. How do molecular dynamics (MD) simulations contribute to understanding ligand-receptor interactions?

  • Methodology :
    • Simulation Setup : Use software like AMBER or NAMD to model ligand-receptor complexes (e.g., CB1 or CFTR) in explicit solvent (water/lipid bilayer) () .
    • Key Metrics : Analyze root-mean-square deviation (RMSD) for stability and binding free energy (MM-PBSA/GBSA) for affinity predictions () .
    • Case Study : MD simulations of 5-ethylsulfonyl derivatives () confirmed stable interactions with CB1 over 100 ns, aligning with in vitro agonist activity (EC₅₀ = 49 nM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.